molecular formula C10H11N3O B107448 3-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 19541-95-8

3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B107448
CAS RN: 19541-95-8
M. Wt: 189.21 g/mol
InChI Key: UPAGEJODHNVJNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds has been achieved using the Gewald synthesis technique, starting from substituted phenyl ethanones, malononitrile, a mild base, and sulfur powder . Another approach involves the Vilsmeier-Haack reaction to obtain 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, a one-pot two-step synthesis involving solvent-free condensation/reduction reactions has been reported for the synthesis of similar compounds . These methods highlight the versatility and adaptability of synthetic routes to obtain pyrazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions . Theoretical calculations, such as Hartree–Fock (HF) and density functional methods (B3LYP), are also used to compare with experimental data and to predict molecular properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, forming Schiff bases when treated with aldehydes . The reactivity of these compounds can lead to the formation of a wide range of products, including pyrazolo[3,4-d]pyrimidines when reacted with amines . The presence of different functional groups on the pyrazole ring can significantly influence the reaction pathways and the nature of the products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, melting point, and stability. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, which can also impact their physical properties . Spectroscopic and spectrophotometric investigations provide insights into the compound's electronic structure, which is crucial for understanding its reactivity and potential as a biological agent . Nonlinear optical properties have also been reported for some pyrazole derivatives, indicating their potential application in materials science .

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a versatile compound used in various chemical syntheses. For instance, it is involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are subsequently tested for anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Another study discusses its use in reductive amination reactions, contributing to the synthesis of secondary amines, significant in the production of pharmaceutical ingredients and fine chemicals (Bawa et al., 2009).

Potential in Drug Development

Research has explored its potential in drug development, particularly as a CRF(1) receptor antagonist, which could lead to new anxiolytic or antidepressant drugs. Notably, one analog of this compound demonstrated effectiveness in rat models of anxiety and has been advanced to clinical trials (Gilligan et al., 2009). Additionally, its derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan et al., 2014).

Applications in Material Science

In the field of material science, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels. These modified hydrogels exhibited improved thermal stability and potential for medical applications due to their promising biological activities (Aly et al., 2015).

Role in Corrosion Inhibition

The compound has also been studied for its role in corrosion inhibition. A specific derivative was effective in protecting mild steel against corrosion in acidic environments, offering insights into its potential industrial applications (Paul et al., 2020).

Spectroscopic and Structural Analysis

Studies involving 3-(4-methoxyphenyl)-1H-pyrazol-5-amine have also focused on spectroscopic and structural analysis, contributing to our understanding of its chemical properties and interactions. For example, investigations into its nonlinear optical properties and crystal structure have provided valuable insights (Tamer et al., 2015).

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAGEJODHNVJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373382
Record name 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1H-pyrazol-5-amine

CAS RN

19541-95-8
Record name 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(4-methoxyphenyl)pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-(4-methoxyphenyl)-3-oxopropanenitrile in ethanol was heated to 60° C. Hydrazine hydrate was added dropwise over a minimum of 30 min at 60° C. The resulting solution was held at 60° C. until reaction completion, generally 15-18 hr. The reaction mixture was quenched with water. Ethanol was removed by distillation to about 5 volumes. The product was isolated by filtration, washed with water and dried in a vacuum oven. The yield was 88-95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ST Moe, AB Thompson, GM Smith… - Bioorganic & medicinal …, 2009 - Elsevier
Botulinum neurotoxin elicits its paralytic activity through a zinc-dependant metalloprotease that cleaves proteins involved in neurotransmitter release. Currently, no drugs are available …
Number of citations: 51 www.sciencedirect.com
ME Kavanagh, AG Coyne, KJ McLean… - Journal of medicinal …, 2016 - ACS Publications
The essential enzyme CYP121 is a target for drug development against antibiotic resistant strains of Mycobacterium tuberculosis. A triazol-1-yl phenol fragment 1 was identified to bind …
Number of citations: 53 pubs.acs.org
A Tigreros, M Macias, J Portilla - Dyes and Pigments, 2021 - Elsevier
Three new intramolecular charge transfer (ICT) fluorophores having triphenylamine and pyrazolo[1,5-a]pyrimidine moieties 4a-c were synthesized, and their structures were solved by X-…
Number of citations: 35 www.sciencedirect.com
AA Dzurida - Prosiding University Research Colloquium, 2018 - repository.urecol.org
2. METODE Penelitian ini menggunakan metode in silico (penelitian berdasarkan komputasi). Aplikasi yang digunakan meliputi Microsoft Excel 2007, PyRx 0.9. 7 (Dallakyan S, 2015), …
Number of citations: 2 repository.urecol.org

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